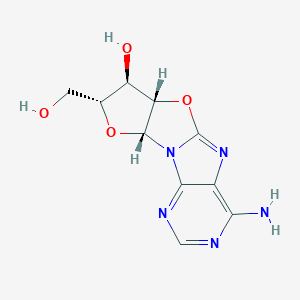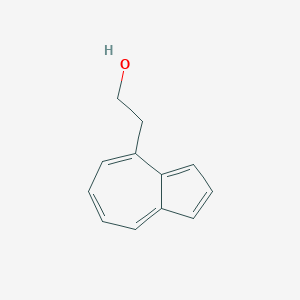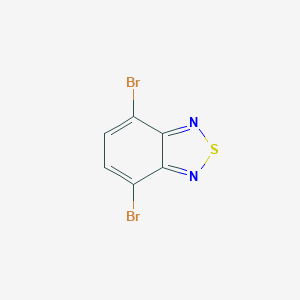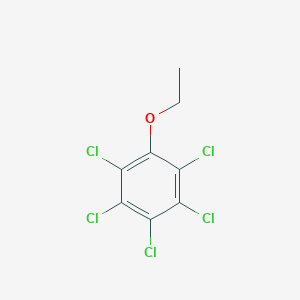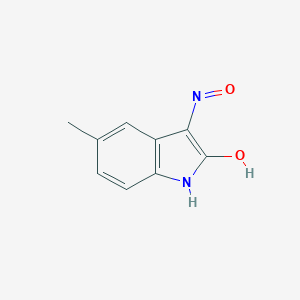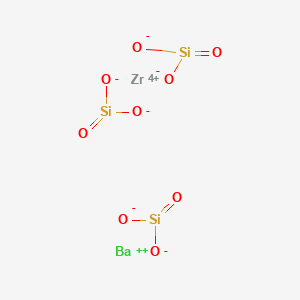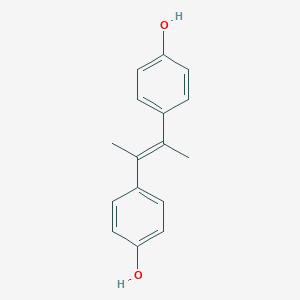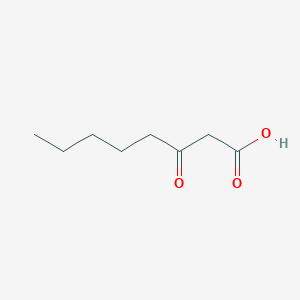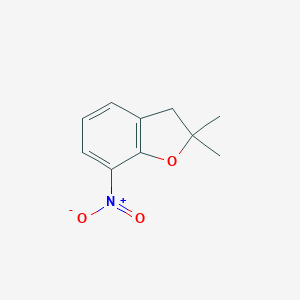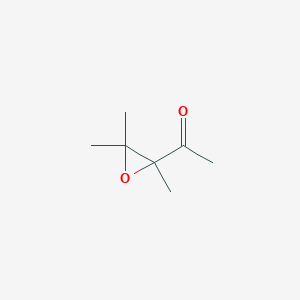
1-(2,3,3-trimethyloxiran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ethanone group. It is a versatile chemical used in various fields due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of 1-(2,3,3-trimethyloxiran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,3,3-trimethyloxirane with ethanone under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
1-(2,3,3-trimethyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,3,3-trimethyloxiran-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as an intermediate in drug synthesis.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3,3-trimethyloxiran-2-yl)ethanone involves its reactivity with various molecular targets. The oxirane ring can open under acidic or basic conditions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. This reactivity is exploited in various chemical reactions and industrial processes .
Comparación Con Compuestos Similares
1-(2,3,3-trimethyloxiran-2-yl)ethanone can be compared with other similar compounds, such as:
2-Pentanone, 3,4-epoxy-: This compound also contains an oxirane ring and an ethanone group but differs in its molecular structure and reactivity.
3,4-Epoxy-2-pentanone: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
15120-99-7 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-(2,3,3-trimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(4)6(2,3)9-7/h1-4H3 |
Clave InChI |
WBHTXOSVODIGTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)C |
SMILES canónico |
CC(=O)C1(C(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


